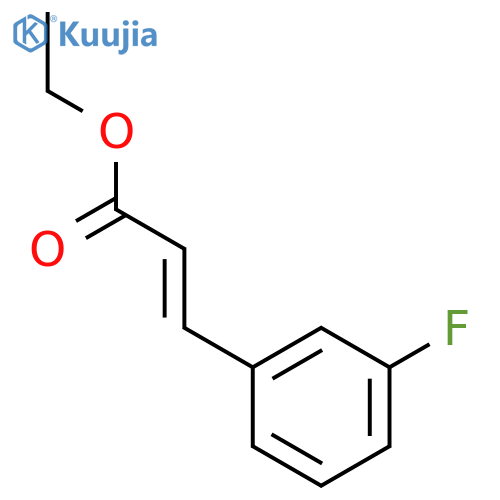Cas no 351-46-2 (2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester)

351-46-2 structure
商品名:2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester
2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester
- Ethyl 3-(3-fluorophenyl)acrylate
- Ethyl3-(3-fluorophenyl)acrylate
- CS-0298730
- AKOS006241113
- 166250-00-6
- TS-00282
- ethyl (E)-3-(3-fluorophenyl)acrylate
- 351-46-2
- SCHEMBL24876
- ethyl(E)-3-(3-fluorophenyl)acrylate
- ethyl (E)-3-(3-fluorophenyl)prop-2-enoate
- ethyl (2E)-3-(3-fluorophenyl)prop-2-enoate
- EN300-1453814
- 2-Propenoic acid, 3-(3-fluorophenyl)-, ethyl ester
- MFCD03095010
- SCHEMBL24877
- NSC-636703
- NSC636703
- Ethyl (2E)-3-(3-fluorophenyl)-2-propenoate #
- (E)-3-(3-Fluoro-phenyl)-acrylic acid ethyl ester
- CHEMBL1980960
- Ethyl 3-fluorocinnamate
-
- インチ: InChI=1S/C11H11FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+
- InChIKey: LXHLBKGIOOFCAR-VOTSOKGWSA-N
- ほほえんだ: CCOC(/C=C/C1C=CC=C(F)C=1)=O
計算された属性
- せいみつぶんしりょう: 194.074
- どういたいしつりょう: 194.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.134
- ふってん: 269°C at 760 mmHg
- フラッシュポイント: 113°C
- 屈折率: 1.533
- PSA: 26.30000
- LogP: 2.40200
2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12080103-5g |
Ethyl 3-(3-fluorophenyl)acrylate |
351-46-2 | 95+% | 5g |
$633 | 2024-07-24 |
2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester 関連文献
-
William C. Shearouse,Chelsea M. Korte,James Mack Green Chem. 2011 13 598
351-46-2 (2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester) 関連製品
- 352-03-4(Ethyl 3-(4-fluorophenyl)acrylate)
- 96426-60-7((E)-Methyl 3-(4-Fluorophenyl)acrylate)
- 74325-03-4(Methyl (E)-3-fluorocinnamate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
